molecular formula C19H22F3NO3S B2547297 N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797282-32-6

N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2547297
M. Wt: 401.44
InChI Key: YDVDRGLGCWTOAL-UHFFFAOYSA-N
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Description

The compound "N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse range of biological activities and are commonly used in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the coupling of sulfonyl chlorides with amines. For example, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was achieved through Sonogashira cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide . This method could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, was fully characterized by IR, 1H and 13C NMR, Mass spectra, and elemental analysis . These techniques could be employed to analyze the molecular structure of "N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide" to confirm its identity and purity.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. For example, the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes in the presence of a palladium catalyst yielded 1-methylsulfonyl-indoles . This indicates that sulfonamide derivatives can participate in palladium-catalyzed coupling reactions, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their structure. For example, the compound trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in the crystal state . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like acidity and basicity, can be influenced by the presence of functional groups such as the trifluoromethyl group and the methoxy group in the compound of interest.

Scientific Research Applications

Microbial Reduction for Chiral Intermediates

One application involves the stereoselective microbial reduction of related sulfonamides to produce chiral intermediates for the synthesis of beta-receptor antagonists. For instance, a specific microbial culture was utilized to catalyze the reduction of a sulfonamide compound, yielding a chiral intermediate with high optical purity, which is essential in the synthesis of pharmacologically active agents (Patel et al., 1993).

Structure and Proton-donating Ability

Another study explored the structure and proton-donating ability of a related trifluoromethyl sulfonamide compound, showcasing its potential in forming cyclic dimers and chain dimers through specific bonding interactions. This research underlines the compound's utility in hydrogen bond donor applications, which can be integral in developing new materials or chemical processes (Oznobikhina et al., 2009).

Synthesis of Self-Assemblies

Research into the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands demonstrates another application. The study detailed the formation of three-dimensional self-assemblies using a methanesulfonate compound, highlighting its role in constructing complex molecular architectures for materials science applications (Shankar et al., 2011).

Biopolymer Production from Methane Mitigation

Furthermore, the potential for methane mitigation combined with biopolymer production has been explored. Methanotrophic bacteria can convert methane into polyhydroxyalkanoates (PHAs), with methanesulfonamides potentially playing a role in optimizing this process. This application signifies an intersection between chemical synthesis and environmental sustainability, showcasing a path towards reducing greenhouse gas emissions while producing valuable biopolymers (Karthikeyan et al., 2015).

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO3S/c1-3-18(26-2,16-7-5-4-6-8-16)14-23-27(24,25)13-15-9-11-17(12-10-15)19(20,21)22/h4-12,23H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVDRGLGCWTOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

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